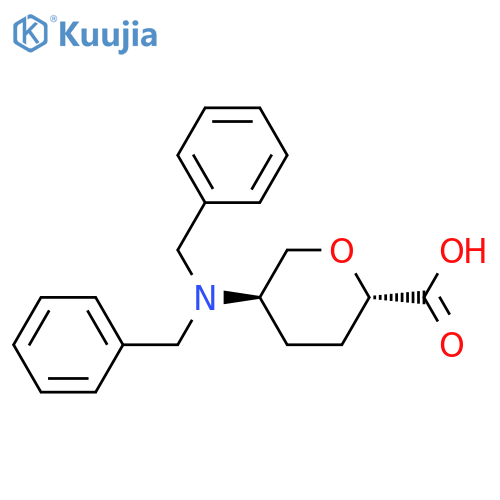Cas no 1398570-43-8 ((2S,5R)-5-(dibenzylamino)oxane-2-carboxylic acid)

1398570-43-8 structure
商品名:(2S,5R)-5-(dibenzylamino)oxane-2-carboxylic acid
CAS番号:1398570-43-8
MF:C20H23NO3
メガワット:325.401525735855
CID:5271647
(2S,5R)-5-(dibenzylamino)oxane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (2S,5R)-5-(dibenzylamino)tetrahydro-2H-pyran-2-carboxylic acid
- (2S,5R)-5-(dibenzylamino)oxane-2-carboxylic acid
-
- インチ: 1S/C20H23NO3/c22-20(23)19-12-11-18(15-24-19)21(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2,(H,22,23)/t18-,19+/m1/s1
- InChIKey: JFLFVROXNJVCAQ-MOPGFXCFSA-N
- ほほえんだ: [C@H]1(C(O)=O)OC[C@H](N(CC2=CC=CC=C2)CC2=CC=CC=C2)CC1
(2S,5R)-5-(dibenzylamino)oxane-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1546-100MG |
(2S,5R)-5-(dibenzylamino)oxane-2-carboxylic acid |
1398570-43-8 | 95% | 100MG |
¥ 2,402.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1546-5G |
(2S,5R)-5-(dibenzylamino)oxane-2-carboxylic acid |
1398570-43-8 | 95% | 5g |
¥ 28,809.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1546-250mg |
(2S,5R)-5-(dibenzylamino)oxane-2-carboxylic acid |
1398570-43-8 | 95% | 250mg |
¥3771.0 | 2024-04-24 | |
| Ambeed | A979454-1g |
(2S,5R)-5-(Dibenzylamino)oxane-2-carboxylic acid |
1398570-43-8 | 98% | 1g |
$1930.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1546-1g |
(2S,5R)-5-(dibenzylamino)oxane-2-carboxylic acid |
1398570-43-8 | 95% | 1g |
¥9428.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1546-100mg |
(2S,5R)-5-(dibenzylamino)oxane-2-carboxylic acid |
1398570-43-8 | 95% | 100mg |
¥2359.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1546-1G |
(2S,5R)-5-(dibenzylamino)oxane-2-carboxylic acid |
1398570-43-8 | 95% | 1g |
¥ 9,603.00 | 2023-03-31 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00937226-1g |
(2S,5R)-5-(Dibenzylamino)oxane-2-carboxylic acid |
1398570-43-8 | 98% | 1g |
¥13244.0 | 2023-04-10 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1546-250MG |
(2S,5R)-5-(dibenzylamino)oxane-2-carboxylic acid |
1398570-43-8 | 95% | 250MG |
¥ 3,841.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1546-500MG |
(2S,5R)-5-(dibenzylamino)oxane-2-carboxylic acid |
1398570-43-8 | 95% | 500MG |
¥ 6,402.00 | 2023-03-31 |
(2S,5R)-5-(dibenzylamino)oxane-2-carboxylic acid 関連文献
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
1398570-43-8 ((2S,5R)-5-(dibenzylamino)oxane-2-carboxylic acid) 関連製品
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1398570-43-8)(2S,5R)-5-(dibenzylamino)oxane-2-carboxylic acid

清らかである:99%
はかる:1g
価格 ($):1737.0